

Application Notes and Protocols for Solution Processing of Spiro-TAD Based Layers

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Introduction

2,2',7,7'-tetrakis(N,N-di-p-methoxyphenylamine)-9,9'-spirobifluorene, commonly known as Spiro-OMeTAD, is the most widely utilized hole transport material (HTM) in high-efficiency n-i-p perovskite solar cells (PSCs). Its suitable energy levels, high hole mobility, and amorphous nature contribute to efficient hole extraction and transport. The performance of the Spiro-OMeTAD layer is critically dependent on its processing from solution, which influences film quality, conductivity, and the interface with the perovskite active layer. These notes provide detailed protocols and data for the solution processing of Spiro-OMeTAD layers, aimed at researchers and scientists in the field of photovoltaics.

Data Presentation: Spiro-OMeTAD Formulations and Device Performance

The following tables summarize common formulations for Spiro-OMeTAD solutions and the resulting performance of perovskite solar cells. The use of additives is crucial for oxidizing Spiro-OMeTAD, thereby increasing its conductivity and hole mobility.

Table 1: Standard Spiro-OMeTAD Solution Formulations



Compo nent	Commo n Solvent	Concent ration (mg/mL)	Additive 1	Additive 1 Conc.	Additive 2	Additive 2 Conc.	Referen ce
Spiro- OMeTAD	Chlorobe nzene (CB)	72.3 - 75.0	Li-TFSI	17.5 μL (from 520 mg/mL stock in ACN)	4-tert- butylpyrid ine (tBP)	28.8 μL	[1][2][3]
Spiro- OMeTAD	Chlorobe nzene (CB)	50	Li-TFSI	14 μL (from 155.03 mg/mL stock in ACN)	tBP	25.2 μL	[4]
Spiro- OMeTAD	Toluene	Not Specified	Li-TFSI	Not Specified	tBP	Not Specified	[5][6]
Spiro- OMeTAD	p-Xylene	Not Specified	Li-TFSI	Not Specified	tBP	Not Specified	[5]

Note: Li-TFSI (Lithium bis(trifluoromethanesulfonyl)imide) acts as a p-dopant, promoting oxidation. tBP is a Lewis base additive that improves film morphology and prevents aggregation of Li-TFSI.[4][7]

Table 2: Impact of Processing Techniques and Additives on Device Performance



Processi ng Techniqu e / Additive	Key Finding	Voc (V)	Jsc (mA/cm²)	FF (%)	PCE (%)	Referenc e
Standard (Li-TFSI + tBP)	Baseline for compariso n	1.05	20.05	71.99	15.16	[8]
Cul Interlayer	Insertion of a Cul layer between perovskite and Spiro-OMeTAD improves hole extraction and stability.	-	-	-	17.44	[8][9]
1,3,5- trichlorobe nzene (135-TCB)	2 vol% addition improves molecular packing and hole mobility.	-	-	-	19.92	[10]
Acetonitrile (ACN) Solvent Engineerin g	Small amount of ACN improves the perovskite/ HTL	-	-	-	19.7	[11]



	interface. [11][12]					
DDQ Doping	Strong electron acceptor DDQ enhances conductivit y and suppresses hysteresis.	-	-	-	21.16	[3]
UV Ozone Treatment	Rapid (30s) oxidation of Spiro- OMeTAD in solution, improving conductivit y and mobility.[4] [13]	-	-	-	Enhanced	[4][13]
CO2 Bubbled Doping	Faster and more complete oxidation, leading to better hydrophobi city and thermal stability. [14]	-	-	-	Improved	[14]

Experimental Protocols

Methodological & Application





Here we provide detailed, step-by-step protocols for common and advanced solution processing techniques for Spiro-OMeTAD layers.

Protocol 1: Standard Doped Spiro-OMeTAD Solution Preparation and Spin Coating

This protocol describes the most common method for preparing and depositing the Spiro-OMeTAD hole transport layer.

Materials:

- Spiro-OMeTAD powder
- Chlorobenzene (CB), anhydrous
- 4-tert-butylpyridine (tBP)
- Lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI)
- · Acetonitrile (ACN), anhydrous
- Perovskite-coated substrates
- Hydrophobic syringe filter (0.2 μm)

Equipment:

- Nitrogen-filled glovebox
- · Spin coater
- Hotplate
- Analytical balance
- Micropipettes
- Vials and magnetic stirrer

Procedure:



- Prepare Li-TFSI Stock Solution:
 - Inside the glovebox, dissolve 520 mg of Li-TFSI in 1 mL of anhydrous acetonitrile. This
 creates a stock solution that can be stored for future use.
- Prepare Doped Spiro-OMeTAD Solution:
 - Weigh 72.3 mg of Spiro-OMeTAD and dissolve it in 1 mL of chlorobenzene in a clean vial.
 - Stir the solution using a magnetic stirrer until the Spiro-OMeTAD is fully dissolved.
 - Using a micropipette, add 28.8 μL of tBP to the solution.
 - Add 17.5 μL of the Li-TFSI stock solution to the vial.
 - Stir the final solution at room temperature for a minimum of 2-3 hours before use to ensure homogeneity.[2][3] Some protocols recommend leaving it overnight to aid oxidation.
- Substrate Preparation:
 - Ensure the perovskite-coated substrate is ready for HTL deposition. It should be clean,
 dry, and recently fabricated for best results.
- Spin Coating:
 - Transfer the perovskite substrate to the spin coater inside the glovebox.
 - \circ Dispense approximately 50 μL of the prepared Spiro-OMeTAD solution onto the center of the perovskite film.
 - Spin coat the substrate at 4,000 rpm for 30 seconds.[2][8] The resulting film should be uniform and transparent. Note: Spin speed and time are critical parameters that may require optimization depending on the desired thickness and specific perovskite surface.
- Annealing & Finalization:
 - Transfer the coated substrate to a hotplate inside the glovebox.



- Anneal at 80-100°C for 10 minutes to remove residual solvent.[2][3]
- Allow the substrate to cool down before proceeding with the deposition of the top metal electrode (e.g., gold or silver) via thermal evaporation.

Protocol 2: Rapid Oxidation via UV Ozone Treatment

This protocol offers a method to rapidly and reproducibly oxidize the Spiro-OMeTAD, enhancing its electrical properties without prolonged air exposure.[4][13]

Materials & Equipment:

- Same as Protocol 1
- UV Ozone cleaner

Procedure:

- Prepare Doped Spiro-OMeTAD Solution:
 - Prepare the Spiro-OMeTAD solution with Li-TFSI and tBP as described in Protocol 1, steps 1 and 2.
 - Transfer the solution into a shallow container, such as a petri dish, to maximize the surface area exposed to UV ozone.
- UV Ozone Treatment:
 - Place the petri dish with the solution inside the UV ozone cleaner.
 - Expose the solution to UV ozone treatment for 30-60 seconds.[4][13] This process generates excited O⁻ ions which act as a potent oxidant for Spiro-OMeTAD.[4]
- Spin Coating and Device Finalization:
 - \circ Immediately after the treatment, filter the solution using a 0.2 μ m hydrophobic syringe filter.

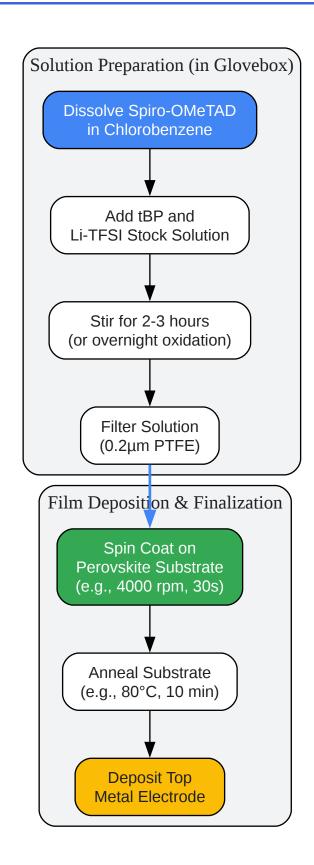


Proceed with the spin coating and annealing steps as described in Protocol 1, steps 4 and
5.

Visualizations: Workflows and Logical Relationships

Diagram 1: General Workflow for Spiro-OMeTAD Layer Deposition



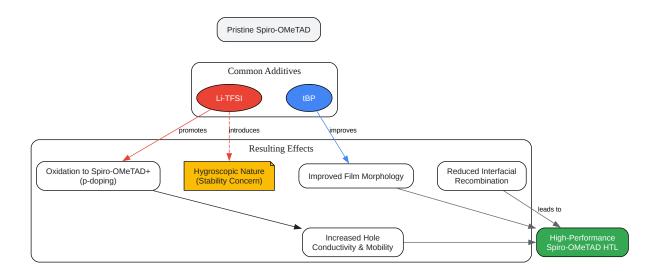


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Caption: Standard workflow for preparing and depositing a Spiro-OMeTAD layer.



Diagram 2: Logic of Additives in Spiro-OMeTAD Formulation



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Caption: Role of Li-TFSI and tBP additives in modifying Spiro-OMeTAD properties.

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